molecular formula C11H11N3O B1384452 2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 1210370-42-5

2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B1384452
M. Wt: 201.22 g/mol
InChI Key: MORZWQNHAIEWLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Aminophenyl) derivatives typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions. This method allows for the introduction of various substituents on the benzothiazole ring, enabling the exploration of structure-activity relationships and the synthesis of analogs with enhanced biological activities .


Molecular Structure Analysis

The molecular structure of 2-(4-Aminophenyl) derivatives has been characterized through X-ray diffraction studies. These analyses reveal that such compounds can crystallize in different crystal systems, with the presence of various functional groups influencing the overall molecular conformation and the potential for forming intermolecular interactions.


Chemical Reactions Analysis

Benzothiazoles undergo various chemical reactions, including N- and C-oxidation, which can significantly influence their biological activities. The introduction of fluorine atoms and the formation of amino acid prodrugs have been investigated to enhance the pharmaceutical properties of these compounds, such as solubility, stability, and bioavailability, without compromising their biological activity.


Physical And Chemical Properties Analysis

The physical properties of benzothiazole derivatives, including solubility and stability, are crucial for their formulation and therapeutic application. Prodrug strategies have been employed to address formulation challenges and improve the delivery of these compounds, particularly for parenteral administration.

Scientific Research Applications

Synthesis and Chemical Properties

  • Biginelli Condensation : This compound and its derivatives are often synthesized using Biginelli condensation, a multi-component chemical reaction producing dihydropyrimidinones. This method is efficient and yields high-quality compounds (Li Gong-chun, 2010; H. Kefayati et al., 2009).
  • Variations in Synthesis : Different methods and catalysts like TMSCl, Co(OAc)2.4H2O, and cellulose sulfuric acid have been employed to synthesize variants of these compounds, highlighting their chemical versatility (Peng Qiu-jin, 2010; A. Rajack et al., 2013).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Some derivatives have demonstrated potent antimicrobial activity, indicating potential use in developing new antimicrobial agents (N. N. Kansagara et al., 2010; Muralidharan et al., 2019).
  • Interaction with Human Serum Albumin : The binding interactions with human serum albumin have been studied, which is crucial for understanding drug delivery mechanisms (Gongke Wang et al., 2011).
  • Potential Antitumor Agents : Certain derivatives of this compound have been evaluated for their potential as antitumor agents, showing promise in inhibiting tumor cell growth (Gongke Wang et al., 2013).

Safety And Hazards

The safety data sheet for 2-(4-Aminophenyl)ethylamine, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Given the potent biological activities of 2-(4-Aminophenyl) derivatives, future research could focus on further optimizing their physical and chemical properties, investigating their mechanisms of action, and evaluating their potential therapeutic applications .

properties

IUPAC Name

2-(4-aminophenyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-6-10(15)14-11(13-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORZWQNHAIEWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one

CAS RN

1210370-42-5
Record name 2-(4-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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